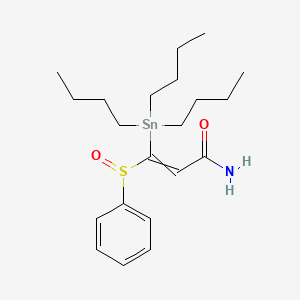![molecular formula C8H13NSSi B14297917 Pyridine, 2-[(trimethylsilyl)thio]- CAS No. 112247-55-9](/img/structure/B14297917.png)
Pyridine, 2-[(trimethylsilyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[(trimethylsilyl)thio]- is an organosilicon compound with the molecular formula C8H13NSi It is characterized by the presence of a pyridine ring substituted with a trimethylsilylthio group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(trimethylsilyl)thio]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows: [ \text{Pyridine} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{Pyridine, 2-[(trimethylsilyl)thio]-} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for Pyridine, 2-[(trimethylsilyl)thio]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-[(trimethylsilyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trimethylsilylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[(trimethylsilyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[(trimethylsilyl)thio]- involves its interaction with various molecular targets. The trimethylsilylthio group can act as a nucleophile, participating in reactions with electrophilic species. The pyridine ring can coordinate with metal ions, facilitating catalytic processes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 2-(trimethylsilyl)-
- Pyridine, 2-(methylthio)-
- Pyridine, 2-(ethylthio)-
Comparison: Pyridine, 2-[(trimethylsilyl)thio]- is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties compared to other similar compounds. The trimethylsilyl group increases the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
112247-55-9 |
|---|---|
Molekularformel |
C8H13NSSi |
Molekulargewicht |
183.35 g/mol |
IUPAC-Name |
trimethyl(pyridin-2-ylsulfanyl)silane |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3 |
InChI-Schlüssel |
GYZSMMKWTTYUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)


![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
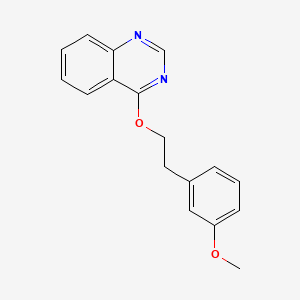
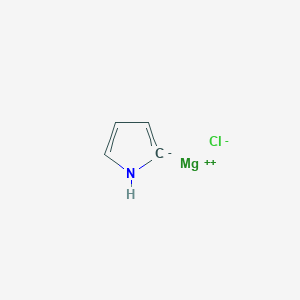
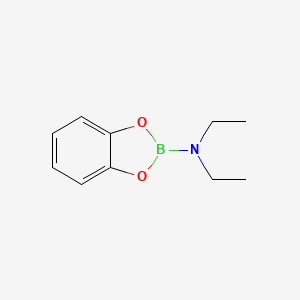
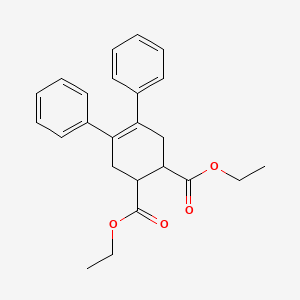
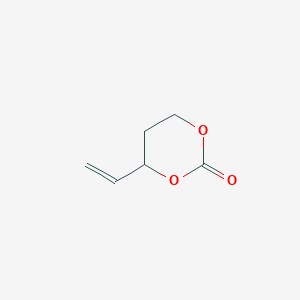
![Morpholine, 4-[3-(1-naphthalenyl)-2-propynyl]-](/img/structure/B14297897.png)
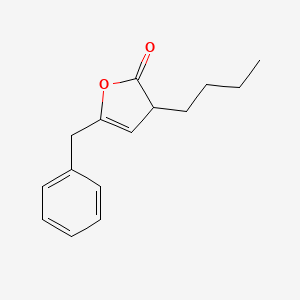
![5,5'-[(E)-Diazenediyl]bis[2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14297901.png)
acetate](/img/structure/B14297908.png)
